molecular formula C30H56O6 B1594629 Trimethylolpropane trioctanoate CAS No. 4826-87-3

Trimethylolpropane trioctanoate

Cat. No.: B1594629
CAS No.: 4826-87-3
M. Wt: 512.8 g/mol
InChI Key: HFWHTGSLDKKCMD-UHFFFAOYSA-N
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Description

Trimethylolpropane trioctanoate is an ester derived from trimethylolpropane and octanoic acid. It is a colorless to pale yellow liquid with excellent lubricating properties, making it a valuable component in various industrial applications. This compound is known for its high thermal stability, low volatility, and biodegradability, which makes it an environmentally friendly alternative to traditional lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylolpropane trioctanoate is synthesized through the esterification of trimethylolpropane with octanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

Trimethylolpropane+3Octanoic AcidTrimethylolpropane Trioctanoate+3Water\text{Trimethylolpropane} + 3 \text{Octanoic Acid} \rightarrow \text{this compound} + 3 \text{Water} Trimethylolpropane+3Octanoic Acid→Trimethylolpropane Trioctanoate+3Water

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and water is continuously removed to shift the equilibrium towards the formation of the ester. The final product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane trioctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the reaction of the ester with water to produce trimethylolpropane and octanoic acid. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid, and is usually performed under reflux conditions.

Major Products Formed

    Hydrolysis: Trimethylolpropane and octanoic acid.

    Transesterification: A new ester and the corresponding alcohol.

Scientific Research Applications

Trimethylolpropane trioctanoate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a base stock in the formulation of biodegradable lubricants and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Medicine: Explored as a component in medical lubricants and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of high-performance lubricants for automotive and industrial machinery, as well as in the formulation of hydraulic fluids and metalworking fluids.

Mechanism of Action

The primary mechanism of action of trimethylolpropane trioctanoate in lubricating applications involves the formation of a thin film on the surface of moving parts. This film reduces friction and wear by preventing direct contact between the surfaces. The compound’s high thermal stability and low volatility ensure that the lubricating film remains intact under high-temperature conditions, providing consistent performance.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylolpropane trioleate
  • Trimethylolpropane trimethylate
  • Pentaerythritol tetraoctanoate

Comparison

Trimethylolpropane trioctanoate is unique due to its combination of high thermal stability, low volatility, and excellent lubricating properties. Compared to trimethylolpropane trioleate, it has a higher oxidative stability, making it more suitable for high-temperature applications. Trimethylolpropane trimethylate, on the other hand, has lower viscosity and is less effective as a lubricant. Pentaerythritol tetraoctanoate, while also a good lubricant, is more expensive to produce and has a higher environmental impact.

Properties

IUPAC Name

2,2-bis(octanoyloxymethyl)butyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O6/c1-5-9-12-15-18-21-27(31)34-24-30(8-4,25-35-28(32)22-19-16-13-10-6-2)26-36-29(33)23-20-17-14-11-7-3/h5-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWHTGSLDKKCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014644
Record name 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate
Source EPA DSSTox
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Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4826-87-3
Record name Trimethylolpropane trioctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4826-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexanoic acid, 2-ethyl-2-(((1-oxo-2-ethylhexyl)oxy)methyl)-1,3-propanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 1,1'-[2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl] ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-[[(1-oxooctyl)oxy]methyl]-1,3-propanediyl dioctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIMETHYLOLPROPANE TRICAPRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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